6-(4-Aldehyde phenylphenyl) benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Aldehyde phenylphenyl) benzene is an organic compound that features a benzene ring substituted with an aldehyde group and a phenyl group. This compound is part of the larger family of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Aldehyde phenylphenyl) benzene typically involves the Friedel-Crafts acylation reaction. This reaction introduces an acyl group onto the benzene ring using an acyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions generally require a non-aqueous solvent like dichloromethane and are carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of a precursor compound followed by selective oxidation to introduce the aldehyde group. This process ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Aldehyde phenylphenyl) benzene undergoes several types of chemical reactions, including:
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, often requiring catalysts like sulfuric acid (H₂SO₄) or iron(III) bromide (FeBr₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic conditions.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Electrophilic Substitution: H₂SO₄ for nitration, FeBr₃ for bromination.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Electrophilic Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
6-(4-Aldehyde phenylphenyl) benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex aromatic compounds and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehyde groups.
Wirkmechanismus
The mechanism of action of 6-(4-Aldehyde phenylphenyl) benzene primarily involves its reactivity due to the aldehyde group. The aldehyde group can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon, leading to the formation of various adducts. This reactivity is crucial in its role as an intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde: Similar structure but lacks the additional phenyl group.
Biphenyl: Lacks the aldehyde group but has a similar biphenyl structure.
Phenylacetaldehyde: Contains an aldehyde group but with a different substitution pattern on the benzene ring.
Uniqueness
6-(4-Aldehyde phenylphenyl) benzene is unique due to the presence of both an aldehyde group and a phenyl group on the benzene ring, which imparts distinct reactivity and stability compared to its analogs. This dual substitution allows for a broader range of chemical transformations and applications in various fields .
Eigenschaften
Molekularformel |
C84H54O6 |
---|---|
Molekulargewicht |
1159.3 g/mol |
IUPAC-Name |
4-[4-[2,3,4,5,6-pentakis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde |
InChI |
InChI=1S/C84H54O6/c85-49-55-1-13-61(14-2-55)67-25-37-73(38-26-67)79-80(74-39-27-68(28-40-74)62-15-3-56(50-86)4-16-62)82(76-43-31-70(32-44-76)64-19-7-58(52-88)8-20-64)84(78-47-35-72(36-48-78)66-23-11-60(54-90)12-24-66)83(77-45-33-71(34-46-77)65-21-9-59(53-89)10-22-65)81(79)75-41-29-69(30-42-75)63-17-5-57(51-87)6-18-63/h1-54H |
InChI-Schlüssel |
NAXNLJPWPUTCDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=C(C(=C(C(=C3C4=CC=C(C=C4)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C9=CC=C(C=C9)C=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.